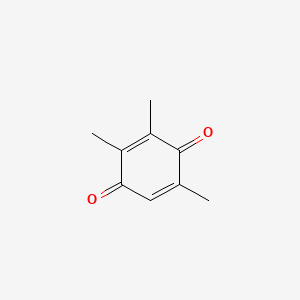
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Cat. No. B1346577
Key on ui cas rn:
935-92-2
M. Wt: 150.17 g/mol
InChI Key: QIXDHVDGPXBRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05798375
Procedure details


A suspension of 25.6 g of ferric chloride in 50 ml of water was added at room temperature to a solution of 20 g of trimethylhydroquinone in 150 ml of acetone, and the resulting mixture was stirred for 1 hour, after which it was allowed to stand for 2 days. At the end of this time, it was concentrated to about one half of its original volume, and the concentrate was mixed with water. The resulting aqueous mixture was extracted with ethyl acetate, and the extract was washed with water and with a saturated aqueous solution of sodium chloride, in that order, after which it was dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel, using a 1:6 by volume mixture of ethyl acetate and hexane as the eluent, to give 16.9 g of the title compound having an Rf value=0.48 (on thin layer chromatography on silica gel; developing solvent: a 1:6 by volume mixture of ethyl acetate and hexane).
[Compound]
Name
ferric chloride
Quantity
25.6 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7]>O.CC(C)=O>[CH3:1][C:2]1[C:3](=[O:11])[C:4]([CH3:10])=[C:5]([CH3:9])[C:6](=[O:7])[CH:8]=1
|
Inputs


Step One
[Compound]
|
Name
|
ferric chloride
|
|
Quantity
|
25.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for 2 days
|
|
Duration
|
2 d
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
At the end of this time, it was concentrated to about one half of its original volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the concentrate was mixed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting aqueous mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract was washed with water and with a saturated aqueous solution of sodium chloride, in that order
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after which it was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by column chromatography through silica gel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by volume mixture of ethyl acetate and hexane as the eluent
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(C(=C(C(C1)=O)C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

